

# Stereoselective Synthesis of Preussin and its Epimers: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Preussin**, a pyrrolidine alkaloid first isolated from Aspergillus ochraceus and Preussia sp., has garnered significant attention in the scientific community due to its potent and diverse biological activities.[1] Exhibiting antifungal, antitumor, and antiviral properties, **Preussin** and its stereoisomers represent a promising scaffold for the development of novel therapeutics.[1][2][3] [4][5] Notably, **Preussin** has been shown to induce apoptosis in various human cancer cell lines and acts as an inhibitor of cyclin-E kinase.[1][2] Interestingly, all eight stereoisomers of **Preussin** have demonstrated biological activity, making the development of versatile and stereoselective synthetic routes a critical endeavor for structure-activity relationship (SAR) studies and the generation of analog libraries.[1][3]

This document provides detailed application notes and experimental protocols for several key stereoselective syntheses of **Preussin** and its epimers, including the synthesis of (±)-3-epi-**Preussin**. The methodologies presented herein are based on distinct and innovative chemical transformations, offering researchers a selection of strategic approaches to access these valuable molecules.

## **Synthetic Strategies and Methodologies**

Several successful stereoselective total syntheses of **Preussin** and its epimers have been reported, each employing a unique strategy to control the stereochemistry of the pyrrolidine



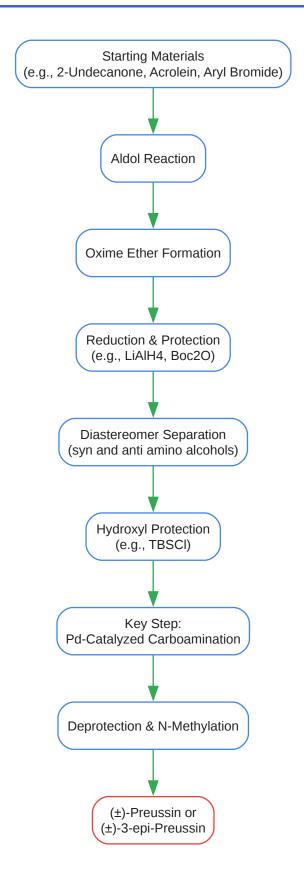
core. This section outlines three prominent approaches: a Palladium-catalyzed carboamination, a Gold(I)-catalyzed intramolecular dehydrative amination of a sulfamidate, and a diastereoselective Paternò-Büchi reaction.

### **Palladium-Catalyzed Intramolecular Carboamination**

A concise and highly adaptable strategy for the synthesis of **Preussin** and its analogs has been developed by Wolfe and colleagues, featuring a Palladium-catalyzed intramolecular carboamination as the key step.[2][6] This transformation allows for the simultaneous formation of the N-C2 and C1'-aryl bonds in the final stages of the synthesis, providing a rapid route to a variety of **Preussin** analogs with diverse aromatic substituents. This approach has been successfully applied to the synthesis of (±)-**Preussin**, (+)-**Preussin**, and (±)-3-epi-**Preussin**.[1]

Logical Workflow for Pd-Catalyzed Carboamination:





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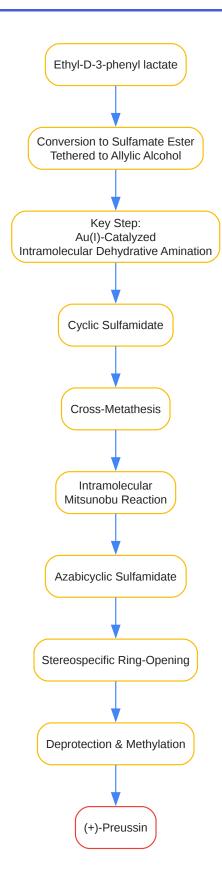
Caption: Workflow for the synthesis of **Preussin** and its epimers via Pd-catalyzed carboamination.

### Sulfamidate-Based Synthesis via Gold(I)-Catalysis

A stereoselective total synthesis of (+)-**Preussin** developed by Ryu and coworkers utilizes a gold(I)-catalyzed intramolecular dehydrative amination of a sulfamate ester.[2] This key step efficiently constructs a cyclic sulfamidate with high stereoselectivity. Subsequent manipulations, including a cross-metathesis to install the nonyl side chain and an intramolecular Mitsunobu reaction, lead to a constrained bicyclic sulfamidate which undergoes a stereospecific ringopening to furnish the desired 3-hydroxypyrrolidine core of (+)-**Preussin**.[2]

Synthetic Pathway for Gold-Catalyzed Preussin Synthesis:





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Caption: Key steps in the sulfamidate-based stereoselective total synthesis of (+)-Preussin.



### Diastereoselective Paternò-Büchi Reaction

The research group of Bach has reported a total synthesis of (+)-**Preussin** featuring a diastereoselective Paternò-Büchi reaction as the cornerstone of their strategy.[7] This photochemical [2+2] cycloaddition occurs between a chiral 2-substituted 2,3-dihydropyrrole and benzaldehyde, proceeding in a syn fashion to establish the cis relationship between the C2-benzyl and C3-hydroxyl groups.[7] Subsequent hydrogenolysis of the resulting oxetane affords the all-cis-pyrrolidinol core. This synthesis commences from L-pyroglutaminol and delivers the target molecule in a total of nine steps.[7]

### **Data Presentation**

The following tables summarize the quantitative data for the key synthetic methodologies discussed.

Table 1: Summary of Yields and Stereoselectivity for the Pd-Catalyzed Carboamination Synthesis.



Step	Product	Yield (%)	Diastereom eric Ratio (d.r.)	Enantiomeri c Excess (ee)	Reference
Aldol Reaction & Protection (Racemic)	syn- and anti- Amino Alcohols	86	1:1.2	N/A	[1]
Pd-Catalyzed Carboaminati on (anti)	Protected (±)- Preussin	62	>20:1	N/A	[1]
Pd-Catalyzed Carboaminati on (syn)	Protected (±)-3-epi- Preussin	54	>20:1	N/A	[1]
Final Deprotection & N- Methylation	(±)-Preussin	90	Single isomer	N/A	[1]
Overall (Racemic)	(±)-Preussin	15	>20:1	N/A	[1]
Overall (Racemic)	(±)-3-epi- Preussin	15	>20:1	N/A	[1]
Asymmetric Allylation	Homoallylic Amine	77	Single diastereomer	>98%	[1]
Cuprate Addition	(+)-Amino Alcohol	54	3:1	>98%	[1]
Overall (Asymmetric)	(+)-Preussin	12	>20:1	>98%	[1]

Table 2: Summary of Yields for Other Key Stereoselective Syntheses.



Synthetic Approach	Starting Material	Key Step(s)	Number of Steps	Overall Yield (%)	Product	Referenc e
Paternò- Büchi Reaction	L- Pyroglutam inol	Photochem ical [2+2] cycloadditi on, Hydrogenol ysis	9	11	(+)- Preussin	[7]
Enantiosel ective Allyltitanati on	Phenylacet aldehyde	Enantiosel ective allyltitanati ons	10	6.4	(+)- Preussin	[8]

## **Experimental Protocols**

This section provides detailed experimental procedures for the key steps in the synthesis of **Preussin** and its epimers via the Palladium-catalyzed carboamination approach.

# Protocol 1: Synthesis of (±)-Preussin via Pd-Catalyzed Carboamination

Step 1: Aldol Reaction and Oxime Ether Formation To a solution of 2-undecanone in a suitable solvent, acrolein is added, and the reaction is carried out under standard aldol conditions to yield the corresponding keto-alcohol. This intermediate is then converted to the O-benzyl oxime ether.

Step 2: One-Pot LiAlH<sub>4</sub> Reduction and Boc-Protection The O-benzyl oxime ether is subjected to a one-pot reduction with lithium aluminum hydride (LiAlH<sub>4</sub>) followed by protection of the resulting amine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) to afford a mixture of syn- and anti-amino alcohol diastereomers, which are separable by column chromatography.[1]

Step 3: TBS-Protection of the anti-Amino Alcohol The purified anti-amino alcohol is protected as its tert-butyldimethylsilyl (TBS) ether by treatment with TBSCI and imidazole in an appropriate solvent.



Step 4: Key Pd-Catalyzed Carboamination A mixture of the TBS-protected anti-amino alcohol, bromobenzene, NaOtBu, Pd<sub>2</sub>(dba)<sub>3</sub>, and a suitable phosphine ligand (e.g., 2-(dicyclohexylphosphino)biphenyl) in toluene is heated. The reaction proceeds via an intramolecular syn-aminopalladation followed by reductive elimination to form the pyrrolidine ring with high diastereoselectivity.[1]

Step 5: Deprotection and N-Methylation The resulting protected **Preussin** derivative is deprotected and N-methylated in a one-pot procedure. Treatment with formic acid and formaldehyde, followed by desilylation with tetrabutylammonium fluoride (TBAF), yields (±)-**Preussin** as a single diastereomer.[1]

## Protocol 2: Synthesis of (±)-3-epi-Preussin

The synthesis of (±)-3-epi-**Preussin** follows an analogous sequence to that of (±)-**Preussin**, starting from the syn-amino alcohol diastereomer obtained in Step 2 of Protocol 1. The key Pd-catalyzed carboamination of the TBS-protected syn-amino alcohol also proceeds with high stereoselectivity to afford the protected 3-epi-**Preussin**, which is then deprotected and N-methylated to give the final product.[1]

### Conclusion

The stereoselective synthesis of **Preussin** and its epimers is a vibrant area of research, driven by the significant biological potential of these natural products. The methodologies detailed in this document, particularly the versatile Pd-catalyzed carboamination, the elegant sulfamidate-based approach, and the classic Paternò-Büchi reaction, provide researchers with powerful tools to access these complex molecules. The provided protocols and quantitative data serve as a practical guide for the synthesis and further exploration of **Preussin**-based compounds in the pursuit of new therapeutic agents. The adaptability of these synthetic routes, especially the late-stage introduction of the aryl moiety in the Pd-catalyzed carboamination, opens up exciting possibilities for the creation of novel analogs with potentially enhanced or modulated biological activities.

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